[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea
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Overview
Description
[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-2-oxoethyl]urea is a complex organic compound featuring a spirocyclic structure with diazaspirodecane and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl group and the urea moiety. Key reagents include 2,3-difluorobenzylamine and various protecting groups to ensure selective reactions. Reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorophenyl group can enhance binding affinity to certain proteins, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity, while the spirocyclic structure provides rigidity and specificity. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)methanamine: A simpler compound with a similar difluorophenyl group but lacking the spirocyclic structure.
4-(aminosulfonyl)-N-[(2,3-difluorophenyl)methyl]-benzamide: Another compound featuring the difluorophenyl group, used in medicinal chemistry.
3-(2,3-dichlorophenyl)-4-(2,3-difluorobenzyl)-4H-1,2,4-triazole: A triazole derivative with both difluorophenyl and dichlorophenyl groups.
Uniqueness
What sets [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable tool in both research and industrial applications, offering advantages in terms of stability, specificity, and reactivity.
Properties
IUPAC Name |
[2-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O2/c19-14-4-1-3-13(16(14)20)10-23-7-2-5-18(11-23)6-8-24(12-18)15(25)9-22-17(21)26/h1,3-4H,2,5-12H2,(H3,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQOOVKPLLPYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CNC(=O)N)CN(C1)CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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